molecular formula C6H5ClO3 B1202319 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one CAS No. 7559-81-1

2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one

Cat. No. B1202319
Key on ui cas rn: 7559-81-1
M. Wt: 160.55 g/mol
InChI Key: WSVIQCQIJLDTEK-UHFFFAOYSA-N
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Patent
US08952039B2

Procedure details

To a stirred solution of 5-hydroxy-2-hydroxymethyl-pyran-4-one (1) (100.0 g, 703.68 mmol) in dichloromethane (750 mL) was added SOCl2 (102.0 mL) very slowly and the reaction mixture was stirred at room temperature for 16 h. After completion of the reaction, the solvent was evaporated to remove volatile compounds under reduced pressure to get a crude compound. It was then purified by hexane wash to get 2-chloromethyl-5-hydroxy-pyran-4-one (2) (70.0 g, 61.96%) as an off white solid.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
102 mL
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:3](=[O:10])[CH:4]=[C:5]([CH2:8]O)[O:6][CH:7]=1.O=S(Cl)[Cl:13]>ClCCl>[Cl:13][CH2:8][C:5]1[O:6][CH:7]=[C:2]([OH:1])[C:3](=[O:10])[CH:4]=1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
OC=1C(C=C(OC1)CO)=O
Name
Quantity
102 mL
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
750 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
to remove volatile compounds under reduced pressure
CUSTOM
Type
CUSTOM
Details
to get a crude compound
CUSTOM
Type
CUSTOM
Details
It was then purified by hexane
WASH
Type
WASH
Details
wash

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClCC=1OC=C(C(C1)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 70 g
YIELD: PERCENTYIELD 61.96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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